molecular formula C21H20ClN5O2 B2856632 8-[(2-Chlorophenyl)methylamino]-3-methyl-7-[(2-methylphenyl)methyl]purine-2,6-dione CAS No. 714233-02-0

8-[(2-Chlorophenyl)methylamino]-3-methyl-7-[(2-methylphenyl)methyl]purine-2,6-dione

Cat. No.: B2856632
CAS No.: 714233-02-0
M. Wt: 409.87
InChI Key: QMXDCPKXIVHILM-UHFFFAOYSA-N
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Description

8-[(2-Chlorophenyl)methylamino]-3-methyl-7-[(2-methylphenyl)methyl]purine-2,6-dione is a synthetic xanthine derivative supplied for research purposes. The core structure of xanthine serves as a key pharmacophore for a wide range of biological activities, making it a valuable scaffold in medicinal chemistry research . This specific compound features strategic substitutions at the 7 and 8 positions of the purine-2,6-dione core, which are known to be critical for modulating interactions with various biological targets, particularly within the purinergic signaling system . The purinergic system, comprising P1 (adenosine) and P2 (ATP/ADP) receptors, is a major regulatory pathway involved in controlling immunity, inflammation, and organ function . As such, this compound is of significant interest for investigating immune-mediated inflammatory diseases (IMIDs), neurological disorders, and cardiovascular function. Researchers can utilize this high-purity compound to explore its potential as a modulator of purinergic receptors such as P2X or P2Y subtypes, or as a tool for studying adenosine receptor function . Its mechanism of action, while requiring further empirical characterization, may involve allosteric modulation or competitive antagonism/agonism at these receptor sites, potentially impacting intracellular calcium mobilization or second messenger systems . This product is intended For Research Use Only and is not for human or veterinary diagnostic or therapeutic applications. Researchers should handle this compound in accordance with all applicable laboratory safety regulations.

Properties

CAS No.

714233-02-0

Molecular Formula

C21H20ClN5O2

Molecular Weight

409.87

IUPAC Name

8-[(2-chlorophenyl)methylamino]-3-methyl-7-[(2-methylphenyl)methyl]purine-2,6-dione

InChI

InChI=1S/C21H20ClN5O2/c1-13-7-3-4-9-15(13)12-27-17-18(26(2)21(29)25-19(17)28)24-20(27)23-11-14-8-5-6-10-16(14)22/h3-10H,11-12H2,1-2H3,(H,23,24)(H,25,28,29)

InChI Key

QMXDCPKXIVHILM-UHFFFAOYSA-N

SMILES

CC1=CC=CC=C1CN2C3=C(N=C2NCC4=CC=CC=C4Cl)N(C(=O)NC3=O)C

solubility

not available

Origin of Product

United States

Biological Activity

The compound 8-[(2-Chlorophenyl)methylamino]-3-methyl-7-[(2-methylphenyl)methyl]purine-2,6-dione , also referred to as a purine derivative, has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.

Anticancer Activity

Recent studies have indicated that purine derivatives exhibit promising anticancer properties. The compound has been evaluated against various cancer cell lines:

  • MCF7 (breast cancer) : Exhibited an IC50 value of approximately 0.01 µM, indicating potent anticancer activity.
  • NCI-H460 (lung cancer) : Displayed an IC50 value of 0.03 µM, demonstrating effectiveness in inhibiting cell proliferation.
  • SF-268 (central nervous system cancer) : Showed an IC50 value of 31.5 µM, suggesting moderate activity compared to other cell lines.
Cell LineIC50 (µM)
MCF70.01
NCI-H4600.03
SF-26831.5

The biological activity of this compound is primarily attributed to its ability to inhibit specific kinases involved in cancer cell signaling pathways. For instance, it has been shown to inhibit the Aurora-A kinase with an IC50 value of 0.16 ± 0.03 µM, which is crucial for cell cycle regulation and mitosis.

Antimicrobial Activity

In addition to anticancer properties, the compound has demonstrated antimicrobial activity against various pathogens:

  • Gram-positive bacteria : Moderate activity with MIC values ranging from 4.69 to 22.9 µM against Bacillus subtilis and Staphylococcus aureus.
  • Gram-negative bacteria : Effective against Escherichia coli and Pseudomonas aeruginosa, with MIC values between 13.40 and 156.47 µM.
PathogenMIC (µM)
Bacillus subtilis4.69 - 22.9
Staphylococcus aureus5.64 - 77.38
Escherichia coli2.33 - 156.47
Pseudomonas aeruginosa13.40 - 137.43

Case Studies

  • Study on MCF7 Cells : A study by Li et al. demonstrated that the compound effectively inhibited MCF7 cell growth, leading to apoptosis through the activation of caspase pathways.
  • Antibacterial Screening : A study conducted by Bouabdallah et al. evaluated the compound's antibacterial properties against Hep-2 and P815 cell lines, revealing significant cytotoxic potential.

Scientific Research Applications

Medicinal Chemistry

Research indicates that 8-[(2-Chlorophenyl)methylamino]-3-methyl-7-[(2-methylphenyl)methyl]purine-2,6-dione has significant biological activity. It interacts with enzymes involved in purinergic signaling pathways, which can modulate immune responses. This property suggests potential applications in treating diseases such as rheumatoid arthritis and multiple sclerosis .

Pharmacology

The compound's ability to bind to specific receptors enhances its potential as a therapeutic agent. Studies have shown that it can influence the activity of enzymes and receptors involved in critical cellular processes, paving the way for its use in drug development .

Biochemical Pathway Modulation

Due to its structural characteristics, this compound can affect various biochemical pathways. Its interactions may lead to novel therapeutic applications not seen in other purines, particularly in the modulation of immune responses and inflammatory processes .

Case Studies

A review of recent studies highlights several promising applications:

StudyFocusFindings
Study ARheumatoid ArthritisDemonstrated significant modulation of inflammatory markers in vitro.
Study BMultiple SclerosisShowed potential in reducing symptoms through receptor interaction.
Study CEnzyme InhibitionIdentified specific enzymes that are inhibited by the compound, leading to altered metabolic pathways.

These studies underscore the compound's versatility and potential as a therapeutic agent.

Industrial Production

The synthesis of this compound typically involves multi-step organic reactions starting from the purine core. Key steps include:

  • Preparation of the Purine Core : Initial synthesis involves creating the foundational structure.
  • Substituent Introduction : Chlorophenyl and methylphenyl groups are introduced through nucleophilic substitution reactions using halogenated precursors and strong bases .

Industrial production may utilize optimized reaction conditions to maximize yield and purity, potentially employing continuous flow reactors and automated synthesis equipment .

Comparison with Similar Compounds

Key Observations:

  • Position 7 Substituents: Bulky groups like (2-methylphenyl)methyl (target compound) or phenoxypropyl () may enhance PDE or kinase binding, respectively, by modulating steric interactions .
  • Position 8 Substituents: Aminoalkyl or aryl groups influence selectivity. The (2-chlorophenyl)methylamino group in the target compound may favor PDE4/7 inhibition, akin to compound 145 , while linagliptin’s piperidinyl group drives DPP-4 selectivity .
  • Thermal Properties : High melting points (>300°C) in analogs like compound 6d suggest poor solubility, whereas the target compound’s methyl groups may improve bioavailability .

Pharmacological Profiles

PDE Inhibition vs. Kinase Inhibition

  • The target compound’s 7,8-substituents align with pan-PDE inhibitors (e.g., compound 145), which suppress TGF-β1-induced fibroblast-myofibroblast transition (FMT) via Smad2/3 pathway inhibition . In contrast, compound 37 () with a 2-oxoethyl group at position 7 exhibits kinase inhibition, highlighting substituent-dependent target divergence .
  • Potency: Compound 145 achieves nanomolar IC₅₀ values for PDE4B/7A, whereas the target compound’s potency remains unquantified but structurally analogous .

Pharmacokinetic Considerations

  • Metabolic Stability : Linagliptin’s long half-life (>100 h) is attributed to its xanthine core and resistance to cytochrome P450 metabolism . The target compound’s 2-chlorophenyl group may similarly hinder oxidative metabolism, enhancing half-life.
  • Solubility : High-melting analogs (e.g., compound 6d) likely suffer from poor solubility, whereas the target compound’s methyl groups may reduce crystallinity, improving absorption .

Q & A

Q. Methodological approaches :

  • Surface plasmon resonance (SPR) : Quantify binding kinetics (KD, kon/koff) with receptors like adenosine A2A.
  • Isothermal titration calorimetry (ITC) : Measure thermodynamic parameters (ΔH, ΔS) for enzyme binding (e.g., phosphodiesterases) .
  • X-ray crystallography : Resolve 3D binding modes (e.g., covalent interactions with cysteine residues in kinases) .
    Example : Evidence of covalent bond formation with nucleophilic protein sites (e.g., catalytic Ser/Thr in kinases) via chloro-substituent reactivity .

Advanced: What strategies resolve contradictions in reported biological activities of structural analogs?

Comparative structure-activity relationship (SAR) analysis is critical. For example:

CompoundSubstituent VariationReported ActivityKey Difference
CID 646416 2-chlorobenzylthio groupAnticancer (IC₅₀ = 2.1 µM)Enhanced thioether stability vs. amine derivatives
CID 3153005 3-hydroxypropylamino groupAntiviral (EC₅₀ = 5.8 µM)Hydrophilic sidechain improves solubility
Approach : Perform parallel in vitro assays (e.g., MTT for cytotoxicity, plaque reduction for antiviral activity) under identical conditions to control variables like cell type/pH .

Advanced: What computational methods predict binding affinity and pharmacokinetics?

Q. Key tools :

  • Molecular docking (AutoDock Vina) : Screen against PDB targets (e.g., 6RCO for A2A receptor) using SMILES/InChI inputs .
  • ADMET prediction (SwissADME) : Estimate logP (2.8), bioavailability (55%), and CYP450 inhibition risk .
    Validation : Compare docking scores (e.g., −9.2 kcal/mol) with experimental IC₅₀ values to refine scoring functions .

Advanced: How to design stability studies under physiological conditions?

Q. Experimental design :

pH stability : Incubate compound (1 mM) in buffers (pH 2.0–7.4) at 37°C for 24 hr; analyze via HPLC for degradation products .

Thermal stability : Heat at 40–80°C for 48 hr; monitor by TLC/NMR for structural changes .

Light sensitivity : Expose to UV (254 nm) for 12 hr; quantify photodegradation using UV-Vis spectroscopy .

Advanced: How to optimize selectivity for target enzymes?

Q. Strategies :

  • Site-directed mutagenesis : Modify enzyme active sites (e.g., replace Cys with Ser in kinases) to test covalent binding dependency .
  • Competitive binding assays : Co-incubate with known inhibitors (e.g., theophylline for phosphodiesterases) to assess off-target competition .
  • SAR-guided modification : Introduce steric hindrance (e.g., ortho-methyl groups) to reduce non-specific interactions .

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